One method for synthesizing 1-hexadecyne involves the reaction of 1-chloro-7-hexadecyne with diazoacetic ester in the presence of copper bronze, yielding the ester of 1-chloro-7,8-carboxymethano-7-hexadecene. [] This intermediate can then be converted to 1-Hexadecyne through a series of reactions including acid chloride formation, decarbonylation, and reduction. []
An alternative synthesis starts with converting 1-chloro-7-hexadecyne to methyl 8-heptadecynoate. [] This compound undergoes a sequence of transformations including conversion to 8,9-carboxymethano-8-heptadecenoic acid, selective decarbonylation, esterification, and finally reduction to obtain 1-Hexadecyne. []
1-Hexadecyne readily undergoes reactions characteristic of terminal alkynes. It can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, forming stable triazole rings. This reaction is widely used for bioconjugation and material science applications. [, ]
Furthermore, 1-Hexadecyne can form self-assembled monolayers (SAMs) on various surfaces, including gold and silicon. This property is particularly valuable for modifying surface properties like wettability and for creating functional interfaces for biosensors and molecular electronics. [, ]
HePC has demonstrated significant antiproliferative effects on various cancer cell lines, including human hepatoblastoma HepG2 cells8. It inhibits the biosynthesis of phosphatidylcholine (PC) by depressing the activity of CTP:phosphocholine cytidylyltransferase (CT), which is a key enzyme in the PC biosynthesis pathway8. This specific interference with PC biosynthesis may impair cell proliferation and contribute to the antiproliferative effects of HePC.
In addition to its antiproliferative properties, HePC has shown antiinvasive activity in a mouse T-cell lymphoma cell line. It significantly reduced the invasion of lymphoma cells into a collagen gel and devitalized dermis at non-cytotoxic concentrations9. This suggests that HePC could be a potential therapeutic agent for limiting the invasive behavior of cancer cells.
A novel hexadecylamide derivative of hyaluronic acid (HA), which is structurally related to HePC, has been found to scavenge inflammatory cytokines such as IL-1β and IL-8. This derivative suppresses the inflammatory response induced by calcium pyrophosphate (CPP) crystals and lipopolysaccharide (LPS) by reducing the bioavailability of these cytokines3. This mechanism could be relevant for the treatment of inflammatory conditions, such as osteoarthritis.
HePC has been shown to inhibit protein kinase C (PKC) activity in NIH3T3 cells, both in cell-free extracts and intact cells, with a competitive inhibition regarding phosphatidylserine and a Ki of 0.59 µM1. This inhibition of PKC leads to a reduction in the activation of the Na+/H(+)-antiporter, which is crucial for cell proliferation and survival1. Additionally, HePC has been found to depress bombesin-induced formation of inositol 1,4,5-trisphosphate and the mobilization of intracellular Ca2+1. This suggests that HePC interferes with mitogenic signal transduction pathways, which could explain its growth-inhibitory effects.
Further studies have shown that HePC can antagonize phorbol ester-stimulated cell proliferation and morphological changes in Madin-Darby canine kidney cells, indicating that its antineoplastic action may be mediated by the inhibition of PKC2. HePC also activates cellular phospholipase D (PLD) in human breast fibroblasts, which is a novel finding that suggests a potential link between PLD activation and the anticancer properties of HePC5. Moreover, HePC has been reported to modulate the activity of PLD, potentially contributing to its antitumoral activity7.
The interaction of HePC with lipid membranes has been studied, revealing that it inserts into the plasma membrane, affecting lipid homeostasis and potentially destabilizing lipid rafts4. This insertion leads to an increase in membrane elasticity and differential incorporation depending on the phase state of the membrane, with a preference for fluid membranes4. The presence of cholesterol or ergosterol in membranes facilitates the incorporation and prolonged residence of HePC within the membrane4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6